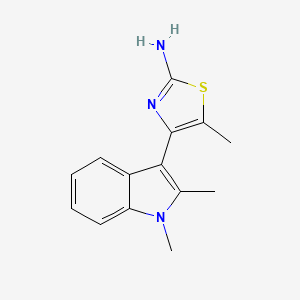
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase throughput .
化学反应分析
Types of Reactions
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for different applications .
科学研究应用
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial cell wall synthesis, leading to cell lysis . In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-(Indol-3-yl)thiazole-2-amines: These compounds share a similar structure but may have different substituents on the indole or thiazole rings.
Imidazole-containing compounds: These compounds also feature a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Uniqueness
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both indole and thiazole rings in a single molecule provides a versatile scaffold for drug development .
属性
CAS 编号 |
899398-28-8 |
|---|---|
分子式 |
C14H15N3S |
分子量 |
257.36 g/mol |
IUPAC 名称 |
4-(1,2-dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N3S/c1-8-12(13-9(2)18-14(15)16-13)10-6-4-5-7-11(10)17(8)3/h4-7H,1-3H3,(H2,15,16) |
InChI 键 |
RTBVTFPSDABEHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(SC(=N3)N)C |
溶解度 |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
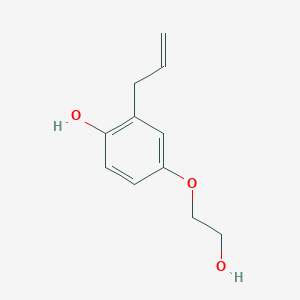
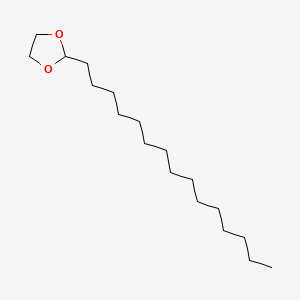
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
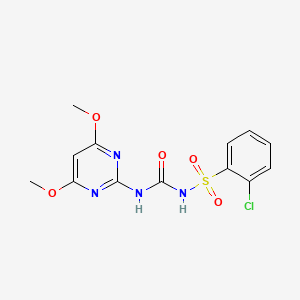
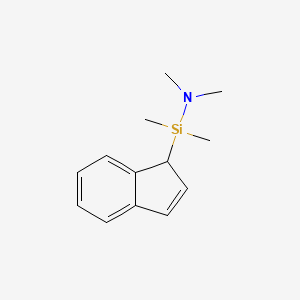
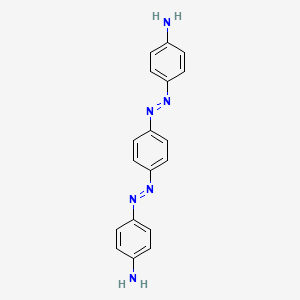

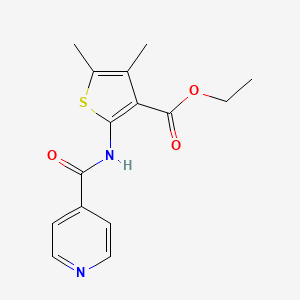
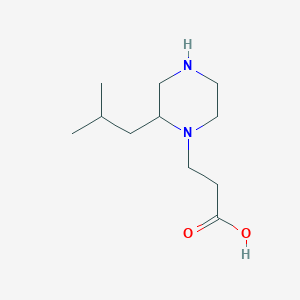
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
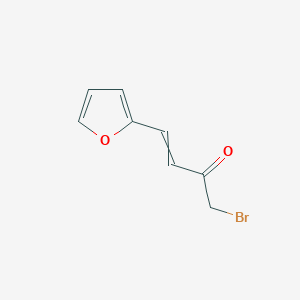

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
